1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one
Description
1-(4-Methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with 4-methoxyphenyl groups at positions 1 and 5. The sulfanyl (-S-) linker bridges the ethanone moiety to the heterocyclic system. Its synthesis likely involves S-alkylation of a triazole-3-thiol precursor with α-halogenated ketones, a method widely used for analogous compounds . The compound's methoxyphenyl substituents may improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-16-7-3-14(4-8-16)18(25)13-28-20-22-21-19-23(11-12-24(19)20)15-5-9-17(27-2)10-6-15/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITJMGMTSAIVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one involves multiple steps, typically starting with the preparation of the imidazo[2,1-c][1,2,4]triazole core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxyphenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies may explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl groups and the imidazo[2,1-c][1,2,4]triazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The sulfanyl-ethanone linkage is a common feature in bioactive compounds, enabling disulfide bond formation or thiol-mediated interactions .
Key Observations :
- The target compound likely employs S-alkylation , a standard method for sulfanyl-linked triazoles .
- Imidazo-triazole cores are synthesized via cyclization or multi-component reactions, as seen in , which uses ethanol reflux with ceric ammonium nitrate (CAN) catalysis.
Key Observations :
Biological Activity
The compound 1-(4-methoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The compound features a methoxyphenyl group and an imidazo[2,1-c][1,2,4]triazole ring. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H20N4O3S
- SMILES Notation : COc(cc1)ccc1N(CCn12)c2nnc1SCC(NC1CCCCC1)=O
Antimicrobial Properties
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : In studies involving various fungal strains such as Candida albicans, derivatives of triazoles have shown potent antifungal effects. The compound may exhibit similar properties due to its structural similarities with other active triazole derivatives .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazole Derivative A | 0.0156 | 16x more potent than fluconazole |
| Triazole Derivative B | 0.00097 | Broad spectrum against fungi |
Anticancer Activity
The imidazo[2,1-c][1,2,4]triazole derivatives have also been studied for their anticancer properties. A related study indicated that certain triazole compounds inhibited cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in target cells. The methoxyphenyl groups and the triazole ring are critical for binding interactions that modulate these biological targets.
- Cellular Pathways : It could potentially affect signaling pathways associated with inflammation and cell growth due to its structural characteristics that resemble known inhibitors in these pathways.
Comparative Analysis
When compared to other similar compounds such as 4-(4-methoxyphenyl)-4-oxo-3-phenylbutanoic acid and other imidazo[2,1-c][1,2,4]triazole derivatives:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound A | Moderate | Antifungal |
| Compound B | High | Anticancer |
| Compound C | Low | Antiviral |
The unique combination of functional groups in this compound may confer distinct biological properties that merit further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
